4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol
CAS No.:
Cat. No.: VC18218360
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O4 |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 4-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)butan-2-ol |
| Standard InChI | InChI=1S/C13H18O4/c1-9(14)3-4-10-7-11(15-2)13-12(8-10)16-5-6-17-13/h7-9,14H,3-6H2,1-2H3 |
| Standard InChI Key | NRBHSZWIKBSPAP-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC1=CC2=C(C(=C1)OC)OCCO2)O |
Introduction
Chemical Identity and Structural Features
Table 1: Key Identifiers of 4-(8-Methoxy-2,3-dihydrobenzo[b] dioxin-6-yl)butan-2-ol
| Property | Value |
|---|---|
| CAS Number | 1495626-45-3 |
| Molecular Formula | |
| Molecular Weight | 238.28 g/mol |
| Purity | ≥97% |
| Storage Conditions | Cool, dry environment |
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols for this compound are proprietary, its structure suggests a multi-step pathway involving:
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Dihydroxylation and Cyclization: Formation of the benzo dioxin core via oxidative coupling of catechol derivatives.
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Methoxy Group Introduction: Electrophilic substitution or Ullmann-type coupling to install the methoxy group at the 8-position.
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Side-Chain Attachment: Grignard or nucleophilic alkylation to link the butan-2-ol chain to the aromatic system .
Industrial Production
Suppliers such as AKSci synthesize the compound under Good Manufacturing Practice (GMP) conditions, ensuring a minimum purity of 97%. Batch-to-batch consistency is maintained through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) validation .
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by its hydroxyl and ether functional groups:
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Hydroxyl Group: Prone to oxidation, necessitating inert atmosphere storage.
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Ether Linkages: Provide resistance to hydrolysis under neutral conditions.
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 1.8 (estimated) |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (ether, hydroxyl, methoxy) |
| Rotatable Bonds | 5 |
Research Applications
Pharmaceutical Intermediate
The benzo dioxin scaffold is prevalent in drug discovery due to its bioavailability and metabolic stability. This compound serves as a precursor for:
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Antidepressants: Analogous to nefazodone, which features a similar dioxane ring.
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Antimicrobial Agents: Functionalization of the hydroxyl group enables derivatization into quinolone-like structures .
Materials Science
In polymer chemistry, the compound’s rigid aromatic core and hydroxyl group facilitate its use in:
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Epoxy Resins: As a cross-linking agent.
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Liquid Crystals: Modifying mesophase behavior through hydrogen bonding.
Future Directions
Further studies should explore:
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Catalytic Asymmetric Synthesis: To produce enantiomerically pure forms for chiral drug development.
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Structure-Activity Relationships (SAR): Modifying the butanol chain to enhance bioactivity.
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